5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide
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Overview
Description
5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide is an organic compound belonging to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted at the 2-position with a carboxamide group and at the 5-position with a 4-bromo-2-chlorophenyl group. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide is the Mitogen-activated protein kinase 10 (MAPK10) . MAPK10, also known as JNK3, is a member of the MAP kinase family. MAP kinases act as integration points for multiple biochemical signals and are involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation, and development .
Mode of Action
It is known that mapks are activated by dual phosphorylation at tyrosine and threonine residues, and they regulate their substrates by phosphorylation
Biochemical Pathways
MAPK10 is involved in various cellular processes, including inflammatory response, apoptosis, and cellular differentiation .
Result of Action
Given its target, it may influence cellular processes regulated by MAPK10, potentially affecting cell proliferation, differentiation, and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide typically involves the reaction of 4-bromo-2-chlorobenzoyl chloride with furan-2-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The furan ring can be oxidized to form furan-2,3-dione derivatives or reduced to form dihydrofuran derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or dimethylformamide.
Major Products Formed
Substitution Reactions: Substituted phenyl derivatives.
Oxidation Reactions: Furan-2,3-dione derivatives.
Reduction Reactions: Dihydrofuran derivatives.
Coupling Reactions: Complex biaryl or heteroaryl compounds.
Scientific Research Applications
5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide has various scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for designing new drugs with potential antiviral, anticancer, and anti-inflammatory activities.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Chemical Biology: Utilized in the study of biochemical pathways and mechanisms.
Industrial Applications: Employed in the synthesis of advanced materials and as intermediates in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorophenyl)furan-2-carboxamide
- 5-(4-Bromo-2-fluorophenyl)furan-2-carboxamide
- 5-(4-Bromo-2-methylphenyl)furan-2-carboxamide
Uniqueness
5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug design and development .
Properties
IUPAC Name |
5-(4-bromo-2-chlorophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO2/c12-6-1-2-7(8(13)5-6)9-3-4-10(16-9)11(14)15/h1-5H,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWMNJVPXQFJLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C2=CC=C(O2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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